Vactosertib

Description

Properties

IUPAC Name |

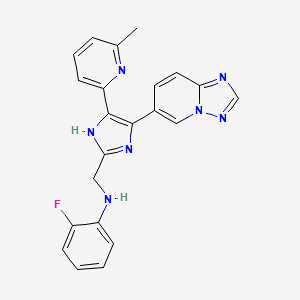

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCDSQATIJKQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010181 | |

| Record name | Vactosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352608-82-2 | |

| Record name | Vactosertib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vactosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vactosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VACTOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vactosertib's Impact on Cancer Stem Cell Proliferation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with properties of self-renewal, differentiation, and potent tumorigenicity, contributing significantly to therapeutic resistance and disease recurrence. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of these processes, often promoting a CSC phenotype in advanced cancers. Vactosertib (TEW-7197), a potent and orally bioavailable small molecule inhibitor, selectively targets the TGF-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5). By blocking this crucial node, this compound disrupts the canonical TGF-β/SMAD signaling cascade, thereby impeding CSC proliferation, attenuating stemness characteristics, and mitigating therapy-induced CSC enrichment. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of its quantitative effects on CSCs, detailed experimental protocols for its evaluation, and visualizations of the core biological and experimental processes.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression, metastasis, and the acquisition of stem-like properties in advanced stages.[1][2] this compound is a highly selective inhibitor of the TGFBR1/ALK5 kinase.[3][4][5]

Upon binding of the TGF-β ligand to its type II receptor (TGFBR2), TGFBR1/ALK5 is recruited and phosphorylated, becoming an active kinase. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, regulating the expression of genes involved in cell differentiation, epithelial-to-mesenchymal transition (EMT), and stemness.[6]

This compound competitively inhibits the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.[7] This blockade effectively halts the downstream signaling cascade, preventing the transcriptional changes that drive CSC characteristics.[7][8]

References

- 1. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. Facebook [cancer.gov]

- 5. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The chemical and physical properties of Vactosertib

This in-depth technical guide provides a detailed overview of the chemical and physical properties, mechanism of action, and key experimental data for Vactosertib (also known as EW-7197 or TEW-7197), a potent and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic organic compound with the IUPAC name 2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline.[1][4] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H18FN7 | [1][4] |

| Molecular Weight | 399.4 g/mol | [1][4] |

| Exact Mass | 399.16077177 g/mol | [1] |

| CAS Number | 1352608-82-2 | [1][4] |

| IUPAC Name | 2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | [1] |

| Synonyms | EW-7197, TEW-7197, NOV-1301 | [5] |

| Appearance | Solid | [6] |

| pKa (Strongest Acidic) | 10.77 | [2] |

| pKa (Strongest Basic) | 4.59 | [2] |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 83.8 Ų | [1] |

Solubility

| Solvent | Solubility | Notes | Source |

| Water | < 1 mg/mL | Insoluble or slightly soluble | [6] |

| DMSO | 60 mg/mL (150.22 mM) | Sonication is recommended | [6] |

| Ethanol | 40 mg/mL (100.15 mM) | Sonication is recommended | [6] |

Stability

This compound is stable for at least three years when stored as a powder at -20°C. In solvent, it can be stored at -80°C for up to one year.[6]

Pharmacology and Mechanism of Action

This compound is a selective inhibitor of the serine/threonine kinase activity of the TGF-β type I receptor (ALK5) and also shows inhibitory activity against ALK4.[5][7] By inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing their translocation to the nucleus and subsequent regulation of target gene transcription.[8] This inhibition of the TGF-β/SMAD signaling pathway has been shown to suppress tumor growth, migration, and invasion, and to modulate the tumor microenvironment.[1][9]

Signaling Pathway

The TGF-β signaling pathway and the inhibitory action of this compound are depicted in the following diagram.

Pharmacokinetics

This compound is orally bioavailable and is rapidly absorbed.[10][11] Pharmacokinetic parameters from a first-in-human phase 1 study in patients with advanced solid tumors are summarized below.

| Parameter | Value | Notes | Source |

| Time to Maximum Concentration (Tmax) | 1.2 hours (median) | After a single dose | [10][11] |

| Terminal Half-life (t1/2) | 3.2 hours (median) | After a single dose | [10][11] |

| Apparent Clearance (CL/F) | 29 L/h (median) | [10][11] | |

| Volume of Distribution (Vd/F) | 133 L (median) | [10][11] | |

| Accumulation Ratio | 0.87 (median) | After 5 daily doses | [10][11] |

Experimental Protocols

ALK5 Kinase Inhibition Assay

A common method to determine the inhibitory activity of this compound on ALK5 is a kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radioisotopic assay.[7][12]

Objective: To determine the IC50 value of this compound for ALK5.

Materials:

-

Recombinant active TGFβR1 (ALK5)

-

Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a generic kinase substrate or a specific peptide)

-

This compound stock solution (in DMSO)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or [γ-33P]-ATP)

-

384-well plates

Procedure (based on ADP-Glo™ Assay):

-

Prepare serial dilutions of this compound in the appropriate buffer. The final DMSO concentration should be kept constant across all wells and typically should not exceed 1%.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

-

Add the diluted this compound or vehicle control to the wells of the 384-well plate.

-

Add the ALK5 enzyme to the wells, except for the "blank" control wells.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to deplete unused ATP and then convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-SMAD2/3

Objective: To assess the effect of this compound on the phosphorylation of SMAD2 and SMAD3 in cells.

Materials:

-

Cell line of interest (e.g., HeLa, HT1080)

-

Cell culture medium and supplements

-

TGF-β3 recombinant protein

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-22 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with TGF-β3 (e.g., 10 ng/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

Viability assay reagent (e.g., XTT, MTT, or WST-8)

-

96-well plates

-

Plate reader

Procedure (using XTT assay):

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well.[3]

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).[3]

-

Add the XTT reagent to each well and incubate for 3 hours at 37°C.[3]

-

Measure the absorbance at the appropriate wavelength (e.g., 475 nm) using a plate reader.[3]

-

Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflows

The following diagram illustrates a typical preclinical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a well-characterized small molecule inhibitor of the TGF-β signaling pathway with demonstrated preclinical and clinical activity. Its chemical and physical properties, along with its pharmacokinetic profile, make it a suitable candidate for oral administration. The experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of this compound in various disease models.

References

- 1. This compound | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Transforming growth factor-β receptors: versatile mechanisms of ligand activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic characteristics of this compound, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

Vactosertib Target Validation in Non-Small Cell Lung Carcinoma: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vactosertib, an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), is a promising therapeutic agent in the landscape of non-small cell lung carcinoma (NSCLC). The TGF-β signaling pathway, a critical regulator of cellular processes, exhibits a dual role in oncology. While it acts as a tumor suppressor in the early stages, it paradoxically promotes tumor progression, metastasis, and immunosuppression in advanced cancers like NSCLC. This compound's mechanism of action is centered on the targeted inhibition of this pathway, thereby mitigating the pro-tumorigenic effects of TGF-β. This guide provides a comprehensive overview of the target validation for this compound in NSCLC, detailing its mechanism of action, preclinical validation methodologies, and clinical efficacy.

Introduction: The Rationale for Targeting TGF-β in NSCLC

The tumor microenvironment (TME) in non-small cell lung carcinoma is frequently characterized by an abundance of TGF-β.[1] This cytokine is a potent driver of epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, contributing to metastasis and therapeutic resistance.[2] Furthermore, TGF-β is a key mediator of immunosuppression within the TME, hindering the anti-tumor activity of immune cells and thereby limiting the efficacy of immunotherapies.[2]

This compound directly counteracts these effects by inhibiting ALK5, a serine/threonine kinase receptor essential for TGF-β signaling.[3][4] This inhibition prevents the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby blocking the nuclear translocation of the SMAD complex and the subsequent transcription of TGF-β target genes.[1] This targeted approach provides a strong rationale for the clinical investigation of this compound as a means to reverse TGF-β-mediated tumor progression and immune evasion in NSCLC.

Mechanism of Action: The TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in a myriad of cellular processes, including cell cycle control, apoptosis, differentiation, and EMT.[1]

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain, effectively preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.

Preclinical Target Validation in NSCLC Models

The validation of this compound's therapeutic potential in NSCLC has been supported by a range of preclinical studies. These in vitro experiments are crucial for demonstrating target engagement and elucidating the functional consequences of ALK5 inhibition in cancer cells.

Experimental Workflow

The general workflow for preclinical validation involves culturing NSCLC cell lines, treating them with this compound, and then assessing various cellular and molecular endpoints.

Key Experimental Protocols

-

Cell Lines: Human NSCLC cell lines such as A549 (adenocarcinoma) and H1299 (non-small cell lung carcinoma) are commonly used.[5][6]

-

Culture Medium: A549 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] H1299 cells are often maintained in RPMI-1640 medium with similar supplements.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

This assay directly assesses this compound's ability to inhibit its target, ALK5, by measuring the phosphorylation of its downstream effector, SMAD2.

-

Cell Seeding and Treatment: NSCLC cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then serum-starved for several hours before being pre-treated with varying concentrations of this compound (e.g., 10-1000 nM) for 15-30 minutes.[7] Subsequently, cells are stimulated with TGF-β1 (e.g., 5 ng/mL) for 1 hour to induce SMAD2 phosphorylation.[7]

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467), total SMAD2, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This assay provides a qualitative and quantitative assessment of the effect of this compound on cancer cell migration.

-

Cell Seeding: NSCLC cells are seeded in a 24-well plate and grown to a confluent monolayer.[1]

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or "wound" in the cell monolayer.[2]

-

Treatment: The cells are washed to remove debris and then incubated with serum-free or low-serum medium containing different concentrations of this compound.

-

Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

-

Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Seeding: NSCLC cells (e.g., 5 x 10^4 cells) are resuspended in serum-free medium containing different concentrations of this compound and seeded into the upper chamber.[8]

-

Chemoattractant: The lower chamber is filled with medium containing 10% FBS as a chemoattractant.[8]

-

Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invading cells is then counted in several random fields under a microscope.

Clinical Validation in NSCLC

The preclinical findings have been translated into clinical trials to evaluate the safety and efficacy of this compound in patients with advanced NSCLC, primarily in combination with immune checkpoint inhibitors.

This compound in Combination with Durvalumab (NCT03732274)

A phase 1b/2a study evaluated the combination of this compound and the anti-PD-L1 antibody durvalumab in patients with advanced NSCLC who had progressed after platinum-based chemotherapy.[9]

Table 1: Efficacy of this compound and Durvalumab in Advanced NSCLC

| Efficacy Endpoint | PD-L1 ≥25% | PD-L1 <25% |

| Objective Response Rate (ORR) | 45.8% | 22.2% |

| Median Overall Survival (mOS) | 41.9 months | 11.2 months |

| Median Progression-Free Survival (mPFS) | 2.6 months | 3.0 months |

Data from a 2024 analysis of the NCT03732274 trial.[9]

Table 2: Common Treatment-Related Adverse Events (TRAEs) of this compound and Durvalumab

| Adverse Event | Incidence |

| Pruritus (itching) | 40% |

| Rash | 32% |

| Increased Lipase | 18% |

The majority of TRAEs were manageable. Serious TRAEs included interstitial lung disease (6.7%) and toxic epidermal necrolysis (3.3%).[9]

Conclusion

The target validation of this compound in non-small cell lung carcinoma is strongly supported by its well-defined mechanism of action, robust preclinical data demonstrating its ability to inhibit TGF-β signaling and its pro-tumorigenic consequences, and encouraging clinical trial results. The inhibition of ALK5 by this compound presents a compelling strategy to counteract the immunosuppressive and pro-metastatic effects of the TGF-β pathway in the tumor microenvironment. The clinical data, particularly in combination with immunotherapy, suggest that this compound has the potential to become a valuable component of the therapeutic arsenal for advanced NSCLC. Further clinical investigation is warranted to fully elucidate its role in the treatment of this challenging disease.

References

- 1. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. mdpi.com [mdpi.com]

- 5. A549 Cell Line Transfection Protocol [a549.com]

- 6. A549 Cell Subculture Protocol [a549.com]

- 7. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of non-small cell lung cancer migration and invasion by hsa-miR-486-5p via the TGF-β/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Vactosertib's Initial In Vitro Efficacy in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (EW-7197) is an orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] In the context of colorectal cancer (CRC), the TGF-β pathway exhibits a dual role, acting as a tumor suppressor in the early stages and promoting tumor progression, metastasis, and immune evasion in advanced stages.[3] Dysregulation of this pathway is a frequent event in CRC tumorigenesis.[4] this compound's mechanism of action involves the inhibition of TGF-β receptor I, thereby blocking the downstream signaling cascade that contributes to cancer progression.[2] This technical guide summarizes the initial in vitro studies of this compound on colorectal cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from initial in vitro studies of this compound on colorectal cancer cell lines.

| Cell Line | Assay | Parameter | Value | Reference |

| CT-26 (murine colorectal carcinoma) | Cell Viability (MTT Assay) | IC50 | 0.02 µM | [3] |

Note: Extensive searches for in vitro data on this compound in human colorectal cancer cell lines such as HCT116, SW480, and HT-29 did not yield specific quantitative results for IC50, apoptosis rates, or cell cycle distribution at the time of this report. The available data is currently limited to the murine CT-26 cell line.

Key In Vitro Findings in CT-26 Cells

Initial studies on the CT-26 murine colorectal cancer cell line have demonstrated that this compound:

-

Inhibits Cell Viability: this compound significantly inhibits the growth of CT-26 cells in a dose-dependent manner.[3]

-

Induces Cell Cycle Arrest: Treatment with this compound leads to an increase in the proportion of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[3]

-

Promotes Apoptosis: this compound induces both early and late apoptosis in CT-26 cells, a process accompanied by the upregulation of pro-apoptotic proteins p53 and BAX.[3]

-

Reduces Invasion and Migration: The drug has been shown to down-regulate the expression and enzymatic activity of matrix metalloproteinase-9 (MMP-9) while increasing the expression of E-cadherin, suggesting an inhibitory effect on cell migration and invasion.[3]

-

Inhibits TGF-β Signaling: this compound effectively suppresses the phosphorylation of SMAD2, a key downstream effector in the TGF-β signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed colorectal cancer cells (e.g., CT-26) into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

-

PI Staining: Add propidium iodide to the cell suspension.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak representing apoptotic cells.

Western Blotting for p-SMAD2

This technique is used to detect the phosphorylation status of SMAD2, a key indicator of TGF-β pathway activation.

-

Protein Extraction: Treat cells with this compound, followed by TGF-β stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total SMAD2 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the TGF-β signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship Diagram

Caption: this compound's mechanism and cellular effects.

References

Vactosertib's role in modulating immune responses in melanoma

An In-depth Technical Guide on Vactosertib's Role in Modulating Immune Responses in Melanoma

Executive Summary

Transforming Growth Factor-Beta (TGF-β) is a pleiotropic cytokine that plays a dual role in cancer progression. While it acts as a tumor suppressor in the early stages, it paradoxically promotes tumor growth, invasion, and metastasis in advanced malignancies like melanoma.[1][2][3] A key mechanism through which TGF-β facilitates melanoma progression is by creating a profoundly immunosuppressive tumor microenvironment (TME), thereby enabling tumor cells to evade host immunosurveillance.[1][2] this compound (TEW-7197) is a potent, orally bioavailable small molecule inhibitor that selectively targets the TGF-β type I receptor (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5).[4][5][6] By blocking this critical juncture in the TGF-β signaling cascade, this compound has emerged as a promising therapeutic agent to reverse immune suppression and enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors (ICIs). This guide details the mechanism of action of this compound, its specific effects on immune cell populations in melanoma, and the experimental evidence supporting its clinical development.

The TGF-β Signaling Pathway in Melanoma and this compound's Mechanism of Action

The TGF-β signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and immune function.[2] In advanced melanoma, tumor cells and stromal cells secrete high levels of TGF-β.[1] This signaling is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI/ALK5). The activated TGF-βRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes that drive immunosuppression and tumor progression.[7]

This compound exerts its function by binding to the ATP-binding site of the TGF-βRI/ALK5 kinase domain, effectively inhibiting its phosphorylation activity.[4] This action blocks the entire downstream SMAD-dependent signaling cascade, preventing the nuclear translocation of the SMAD complex and the subsequent transcription of TGF-β target genes.[4]

References

- 1. Insights into the Transforming Growth Factor-β Signaling Pathway in Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming Grown Factor-β Signaling in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. researchgate.net [researchgate.net]

Vactosertib: A Foundational Guide to an ALK5 Inhibitor in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (also known as EW-7197 or TEW-7197) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4] In the context of cancer, this pathway is known to have a dual role. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor progression, metastasis, and immune evasion.[5] this compound's ability to block this pathway at a key juncture has positioned it as a promising therapeutic agent in oncology, with multiple preclinical and clinical studies underway.[6][7]

This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action as an ALK5 inhibitor. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the ALK5 kinase domain.[8] This inhibition prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily the Smad2 and Smad3 proteins.[9][10] In a normal physiological context, the binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates Smad2 and Smad3, which form a complex with Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular responses.[11]

By inhibiting ALK5, this compound effectively blocks this entire cascade, thereby mitigating the pro-tumorigenic effects of aberrant TGF-β signaling.[12] This includes the suppression of epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive, as well as the inhibition of angiogenesis and the modulation of the tumor microenvironment to enhance anti-tumor immunity.[13]

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Quantitative Data: In Vitro Potency of this compound

The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency against ALK5 and other related kinases.

| Target Kinase | IC50 (nM) | Assay Type | Source |

| ALK5 (TGFβRI) | 12.9 | ATP-competitive kinase assay | [8] |

| ALK5 (TGFβRI) | 11 | Not specified | [1][14] |

| ALK5 (TGFβRI) | 13 | Not specified | [1] |

| ALK5 (TGFβRI) | 1-10 | Not specified | [15] |

| ALK2 | 17.3 | ATP-competitive kinase assay | [8][9] |

| ALK4 | 17.3 | ATP-competitive kinase assay | [8][9] |

| pSmad3 (in 4T1 cells) | 10-30 | Cellular assay | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the foundational research of ALK5 inhibitors like this compound.

ALK5 Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 enzyme.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

-

Substrate (e.g., Casein)

-

[γ-³³P]ATP

-

This compound (or other test compounds)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase buffer, the diluted this compound, and the ALK5 enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.

Western Blot for Phospho-Smad2/3

This protocol is used to detect the levels of phosphorylated Smad2 and Smad3, the direct downstream targets of ALK5, in cell lysates.

Materials:

-

Cell culture medium, serum, and appropriate supplements

-

TGF-β1 ligand

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Smad2/3, anti-total Smad2/3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Starve the cells in serum-free medium for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Smad2/3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Smad2/3 and a loading control like β-actin.

Cell Migration Assay (Transwell)

This assay assesses the effect of this compound on the migratory capacity of cancer cells, often induced by TGF-β.

Materials:

-

Transwell inserts (with 8 µm pore size) for 24-well plates

-

Cell culture medium with and without serum

-

TGF-β1 ligand

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add TGF-β1 and/or this compound to both the upper and lower chambers at the desired concentrations.

-

Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the different treatment groups.

Experimental Workflow Diagram

Caption: A general workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising ALK5 inhibitor with a well-defined mechanism of action and potent in vitro activity. The foundational research summarized in this guide highlights its ability to effectively block the TGF-β signaling pathway, a key driver of tumor progression and immune evasion in various cancers. The provided experimental protocols offer a starting point for researchers looking to investigate this compound or other TGF-β inhibitors further. As this compound continues to be evaluated in clinical trials, a thorough understanding of its preclinical data and the methodologies used to generate it is essential for the scientific and drug development communities.[16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 5. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of TGF-β2-induced migration and epithelial-mesenchymal transition in ARPE-19 by sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Phospho-Smad2/3 (S465/S467) Antibody MAB8935: R&D Systems [rndsystems.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. ashpublications.org [ashpublications.org]

- 16. ascopubs.org [ascopubs.org]

- 17. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

Methodological & Application

Vactosertib: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vactosertib (also known as TEW-7197) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] By targeting the ATP-binding site of ALK5, this compound effectively blocks the canonical TGF-β/SMAD signaling pathway, which plays a critical role in tumor progression, metastasis, and immunosuppression.[1][3] These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in cell culture studies, including its mechanism of action, data on its anti-proliferative effects, and detailed methodologies for key assays.

Mechanism of Action

This compound is an orally bioavailable inhibitor of the serine/threonine kinase TGF-β receptor type 1 (TGFBR1), or ALK5.[4] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor (TGF-βRI/ALK5). Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[5][6] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, migration, and invasion.[1][6] this compound specifically inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and abrogating downstream signaling.[3][7]

Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.

Quantitative Data

This compound has demonstrated potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K7, K7M2, mOS493, mOS482 | Murine Osteosarcoma | 0.8 - 2.1 | [3] |

| M132, SAOS2 | Human Osteosarcoma | 0.8 - 2.1 | [3] |

| 4T1 | Murine Breast Cancer | 0.0121 | [7] |

| HaCaT (3TP-luc) | Human Keratinocyte | 0.0165 | [7] |

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound.

This compound Preparation

This compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[8] Store the stock solution at -80°C in aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]

Cell Proliferation Assay (IncuCyte)

This protocol outlines the measurement of cell proliferation using the IncuCyte live-cell imaging system.

Caption: Workflow for a cell proliferation assay using this compound.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., SAOS2, K7M2) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Adherence: Allow cells to adhere to the plate by incubating overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM).[3] A vehicle control (DMSO) should be included.

-

Imaging: Place the plate in the IncuCyte Imaging System and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for a period of 4 days.[2][3]

-

Analysis: Use the IncuCyte software to analyze the cell confluence over time. The growth curves can be used to determine the IC50 value of this compound for the specific cell line.[2]

Western Blot for SMAD2 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation.

Protocol:

-

Cell Seeding and Serum Starvation: Seed cells in a 6-well plate. Once they reach 70-80% confluence, serum-starve the cells overnight in a low-serum medium (e.g., 0.2% FBS).

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) for 15 minutes.[3]

-

TGF-β Stimulation: Induce SMAD2 phosphorylation by treating the cells with recombinant human TGF-β1 (e.g., 5 ng/ml) for 1 hour.[2][3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SMAD2 (p-Smad2), total SMAD2, and a loading control (e.g., β-actin or GAPDH).[3][9] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The results should demonstrate a dose-dependent decrease in p-Smad2 levels with this compound treatment.[3]

Cell Migration and Invasion Assays

The anti-metastatic properties of this compound can be evaluated using transwell migration and invasion assays.

Protocol:

-

Chamber Preparation: For migration assays, use transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a thin layer of Matrigel.

-

Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the transwell insert.

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.

-

Incubation: Incubate the plates for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Cell Staining and Counting: Remove the non-migrated/invaded cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

-

Analysis: Count the number of stained cells in several random fields under a microscope. This compound is expected to reduce the number of migrated and invaded cells in a dose-dependent manner.[10]

Combination Studies

This compound has shown synergistic anti-cancer effects when combined with other therapies, such as chemotherapy (e.g., gemcitabine) and radiotherapy.[5][10] In pancreatic cancer cells, the combination of this compound and gemcitabine synergistically inhibited cell viability and suppressed tumor growth in orthotopic models.[10] In breast cancer models, co-treatment with this compound and radiation significantly reduced radiotherapy-induced lung metastasis.[5] When designing combination studies, it is crucial to determine the optimal dosing and scheduling of each agent to maximize efficacy and minimize toxicity.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in various cellular processes and disease models. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vitro studies to evaluate the efficacy and mechanism of action of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental objectives.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TGFβ type I receptor kinase inhibitor this compound in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Vactosertib In Vivo Dosing and Administration in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (also known as TEW-7197) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] By targeting the ATP binding site on ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, which plays a crucial role in tumor progression, metastasis, and immunosuppression.[1][3][4] Preclinical studies in various mouse models have demonstrated its anti-tumor efficacy, both as a single agent and in combination with other therapies.[3][5][6][7] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound in mouse models, based on published preclinical research.

Mechanism of Action: TGF-β Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the TGF-β signaling cascade. TGF-β ligands bind to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI or ALK5). This activation of ALK5 leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, migration, invasion, and immune response.[3] this compound specifically inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and blocking the entire downstream signaling pathway.[4]

Quantitative Data Summary

The following tables summarize the in vivo dosing and administration of this compound across various mouse models as reported in preclinical studies.

Table 1: this compound Dosing and Administration in Different Mouse Cancer Models

| Cancer Model | Mouse Strain | Tumor Cell Line | This compound Dose | Administration Route | Dosing Schedule | Reference |

| Osteosarcoma (Metastatic) | BALB/c | K7M2-Luc | 25 mg/kg | Oral Gavage (p.o.) | Once daily, 5 days/week | [1] |

| Osteosarcoma (Late Stage Metastatic) | BALB/c | K7M2-Luc | 50 mg/kg | Oral Gavage (p.o.) | 5 days/week | [1] |

| Osteosarcoma (Subcutaneous) | BALB/c | K7M2 | 50 mg/kg | Oral Gavage (p.o.) | 5 days/week, starting on day 11 | [8] |

| Human Osteosarcoma | NSG | SAOS2 | 50 mg/kg | Oral Gavage (p.o.) | 5 days/week, starting on day 67 | [1] |

| Multiple Myeloma | Syngeneic 5T33MM immunocompetent mouse model | 5T33MM cells expressing luciferase | Not specified | Not specified | 3 weeks | [5][9] |

| Breast Cancer (Metastatic) | BALB/c | 4T1-Luc | 2.5 mg/kg | Oral Gavage (p.o.) | Not specified, co-treatment with radiation | [6] |

| Pancreatic Cancer | Orthotopic models | Not specified | Not specified | Not specified | Co-treatment with gemcitabine | [7] |

Experimental Protocols

Protocol 1: General Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC], sterile water, or as specified by the manufacturer)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, for difficult to dissolve compounds)

-

Animal feeding needles (gavage needles), appropriate gauge for mice (e.g., 20-22 gauge, flexible or rigid with a ball tip)

-

Syringes (1 mL)

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the mice, calculate the total amount of this compound needed for the study cohort.

-

Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.

-

Formulate the this compound suspension:

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of vehicle to achieve the desired final concentration (e.g., if dosing at 25 mg/kg and the administration volume is 100 µL for a 25g mouse, the concentration would be 6.25 mg/mL).

-

Vortex the mixture thoroughly to ensure a uniform suspension. If necessary, sonicate the suspension for short intervals to aid in dissolution, avoiding overheating.

-

-

Storage: Prepare the formulation fresh daily if possible. If short-term storage is necessary, consult manufacturer's guidelines for stability and storage conditions (typically at 4°C, protected from light). Re-vortex the suspension thoroughly before each administration.

Protocol 2: Administration of this compound via Oral Gavage in Mice

Pre-Procedure:

-

Animal Handling: Acclimatize the mice to handling and the experimental environment to minimize stress.

-

Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of this compound suspension to be administered. The typical administration volume for oral gavage in an adult mouse is <2-3 mL, but smaller volumes (e.g., 100-200 µL) are common for drug delivery.[10]

-

Prepare the Dose: Draw the calculated volume of the well-suspended this compound formulation into a 1 mL syringe fitted with an appropriate gavage needle.

Procedure:

-

Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Administration: Once the needle is correctly positioned in the esophagus (the tip will be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the this compound suspension.

-

Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Monitor the mouse for a short period to ensure there are no signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 3: Typical In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for assessing the efficacy of this compound in a tumor-bearing mouse model.

Procedure:

-

Tumor Model Establishment:

-

Culture the selected cancer cell line (e.g., K7M2-Luc for osteosarcoma, 4T1-Luc for breast cancer) under appropriate conditions.[1][6]

-

Inoculate immunocompetent (e.g., BALB/c) or immunodeficient (e.g., NSG) mice with the tumor cells. The route of inoculation will depend on the desired tumor model (e.g., intravenous for metastatic models, subcutaneous or orthotopic for primary tumor models).[1][6]

-

Allow a period for the tumors to establish, which can be monitored by methods such as bioluminescence imaging (BLI) for luciferase-expressing cells or palpation for subcutaneous tumors.[1]

-

-

Treatment Phase:

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound or the vehicle according to the predetermined dose and schedule (e.g., 25 mg/kg, once daily, 5 days/week via oral gavage).[1]

-

-

Monitoring and Endpoint Analysis:

-

Monitor tumor growth throughout the study. For subcutaneous tumors, this can be done by caliper measurements. For metastatic or orthotopic models, non-invasive imaging like BLI is often used.[1]

-

Monitor the general health of the mice, including body weight, at regular intervals.

-

At the study endpoint, euthanize the mice and perform terminal analyses. This may include:

-

Excising and weighing primary tumors.

-

Quantifying metastatic burden in relevant organs (e.g., lungs).[6]

-

Collecting tissues for downstream analysis such as immunohistochemistry (to assess p-SMAD2/3 levels), flow cytometry (to analyze immune cell populations in the tumor microenvironment), or Western blotting.[1][6]

-

-

Concluding Remarks

This compound is an orally bioavailable inhibitor of the TGF-β pathway with demonstrated preclinical efficacy in various mouse models of cancer.[6] The protocols and data presented here provide a comprehensive guide for researchers planning in vivo studies with this compound. Adherence to appropriate animal handling techniques and careful preparation of the drug formulation are critical for obtaining reproducible and reliable results. Researchers should always consult the specific product datasheet for this compound and adhere to their institution's animal care and use guidelines.

References

- 1. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cea.unizar.es [cea.unizar.es]

Vactosertib Immunofluorescence: Application Notes and Protocols for Tissue Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting immunofluorescence (IF) staining on tissues treated with Vactosertib (TEW-7197), a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] This document outlines the mechanism of action of this compound, key biomarkers for assessing its pharmacodynamic effects, detailed experimental protocols, and expected quantitative outcomes.

This compound's Mechanism of Action

This compound is an orally administered small molecule that targets the TGF-β signaling pathway, a crucial regulator of cell proliferation, differentiation, and immune responses.[1][3][4] In many advanced cancers, TGF-β promotes tumor progression by creating an immunosuppressive tumor microenvironment, stimulating angiogenesis, and inducing the epithelial-mesenchymal transition (EMT).[5][6] this compound blocks the phosphorylation of SMAD2 and SMAD3, key downstream effectors in the canonical TGF-β pathway, thereby mitigating its pro-tumoral effects.[7][8] Preclinical and clinical studies have demonstrated that this compound can enhance anti-tumor immunity by increasing the infiltration of cytotoxic T-lymphocytes and Natural Killer (NK) cells while reducing the prevalence of immunosuppressive regulatory T-cells (Tregs) and M2-like tumor-associated macrophages (TAMs).[7][8]

Key Biomarkers for Immunofluorescence Analysis

The following biomarkers are recommended for IF analysis to quantify the impact of this compound on the tumor microenvironment:

-

Immune Cell Infiltration:

-

CD8: To identify cytotoxic T-lymphocytes.

-

FoxP3: To label regulatory T-cells.

-

CD68 or CD163: To characterize tumor-associated macrophages.

-

NKp46 or CD56: To detect Natural Killer cells.

-

-

Immune Checkpoint Modulation:

-

PD-1: To assess T-cell exhaustion. This compound has been observed to decrease PD-1 expression on T-cells.[7]

-

PD-L1: To evaluate this inhibitory ligand's expression on tumor and immune cells.

-

-

TGF-β Pathway Inhibition:

-

Phospho-SMAD2 (pSMAD2): As a direct pharmacodynamic marker of this compound's target engagement. A reduction in nuclear pSMAD2 indicates effective pathway inhibition.

-

-

Epithelial-Mesenchymal Transition (EMT) Status:

-

E-cadherin: An epithelial marker, the expression of which may be restored by this compound.

-

Vimentin: A mesenchymal marker, the expression of which may be reduced by this compound.

-

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data that could be obtained from IF analysis of this compound-treated tissues, based on its known biological effects.

Table 1: Expected Changes in Immune Cell Infiltration

| Marker | Cell Type | Expected Change with this compound | Rationale |

| CD8 | Cytotoxic T-Lymphocyte | Increase | Enhanced anti-tumor immune response. |

| FoxP3 | Regulatory T-cell | Decrease | Reduction of immunosuppressive cell populations. |

| CD163 | M2 Macrophage | Decrease | Shift from a pro-tumoral to an anti-tumoral macrophage phenotype. |

| NKp46 | Natural Killer Cell | Increase | Stimulation of innate anti-tumor immunity. |

Table 2: Modulation of Key Proteins and Pathways

| Marker | Location | Expected Change with this compound | Rationale |

| pSMAD2 | Nuclear | Decrease | Direct evidence of TGF-β pathway inhibition. |

| PD-1 | T-cell surface | Decrease | Reversal of T-cell exhaustion. |

| E-cadherin | Cell-cell junctions | Increase | Inhibition or reversal of EMT. |

| Vimentin | Cytoplasmic | Decrease | Inhibition of the mesenchymal phenotype. |

Diagrams

TGF-β Signaling and this compound Intervention

Caption: this compound blocks TGF-β signaling by inhibiting ALK5.

Immunofluorescence Staining Workflow

References

- 1. Facebook [cancer.gov]

- 2. This compound | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 7. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Vactosertib Treatment Schedule for Long-Term Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Vactosertib, a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), for use in long-term animal studies.[1][2][3] This document includes summaries of treatment schedules, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound is an orally bioavailable inhibitor of the serine/threonine kinase TGF-β receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[3] By targeting the ATP binding site of ALK5, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2] This pathway is often dysregulated in cancer, where it can promote tumor growth, metastasis, and immunosuppression.[4][5][6][7] this compound has been shown to suppress tumor progression and metastatic growth in various preclinical cancer models.[2][8]

Data Presentation

Table 1: this compound Treatment Schedules in Long-Term Animal Studies

| Animal Model | Cancer Type | This compound Dose | Treatment Schedule | Route of Administration | Study Duration | Reference |

| BALB/c mice (4T1-Luc allograft) | Breast Cancer | 2.5 mg/kg | Daily | Not Specified | 2 weeks | [2] |

| BALB/c mice (K7M2-Luc xenograft) | Osteosarcoma | 25 mg/kg | Once daily, 5 days/week with 2 days off | Oral Gavage | 6 weeks | [1] |

| NSG mice (SAOS2 xenograft) | Osteosarcoma | 50 mg/kg | 5 days/week | Oral Gavage | 112 days | [1] |

| BALB/c mice (K7M2 xenograft) | Osteosarcoma | 50 mg/kg | 5 days/week | Oral Gavage | 39 days | [1] |

| Immunocompetent mice (pOS model) | Osteosarcoma | 50 mg/kg | Once daily, 5 days/week with 2 days off | Oral Gavage | 6 weeks | [1] |

| 5T33MM syngeneic mouse model | Multiple Myeloma | Not Specified | 3 weeks | Not Specified | 3 weeks |

Table 2: Efficacy of this compound in Long-Term Animal Studies

| Animal Model | Cancer Type | This compound Treatment | Key Findings | Reference |

| BALB/c mice (4T1-Luc allograft) | Breast Cancer | 2.5 mg/kg daily with radiation | Significantly relieved the risk of lung metastasis compared to radiotherapy alone. | [2] |

| BALB/c mice (K7M2-Luc xenograft) | Osteosarcoma | 25 mg/kg, 5 days/week | Significant inhibition of pulmonary metastatic development. | [1] |

| NSG mice (SAOS2 xenograft) | Osteosarcoma | 50 mg/kg, 5 days/week | 100% survival at day 112 compared to 20% in the vehicle group. | [1] |

| BALB/c mice (K7M2 xenograft) | Osteosarcoma | 50 mg/kg, 5 days/week | Significantly inhibited tumor growth. | [1] |

| 5T33MM syngeneic mouse model | Multiple Myeloma | In combination with pomalidomide | Inhibited MM progression as a single agent and in combination. |

Experimental Protocols

Protocol 1: Orthotopic Breast Cancer Model

This protocol is adapted from a study investigating the combination of this compound with radiation therapy in a 4T1-Luc allograft model.[2]

1. Animal Model and Cell Line:

-

Animal: Female BALB/c mice.

-

Cell Line: 4T1-Luc murine breast cancer cells.

-

Implantation: Inject 4 x 10^4 4T1-Luc cells into the fourth mammary fat pad.

2. This compound Formulation and Administration:

-

Formulation: While the specific vehicle is not detailed in this study, this compound is typically formulated for oral administration. A common vehicle for oral gavage in mice is a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to determine the optimal and stable formulation for this compound.

-

Dose: 2.5 mg/kg body weight.

-

Administration: Administer daily via a suitable route (e.g., oral gavage).

3. Experimental Procedure:

-

Begin this compound treatment after tumors are established.

-

For combination therapy, administer this compound in conjunction with the radiation schedule. In the reference study, radiation was delivered at 4 Gy x 3.[2]

-

Monitor tumor growth and animal health regularly.

4. Endpoint Analysis:

-

At the end of the study (e.g., 2 weeks), euthanize mice and collect primary tumors and lungs.

-

Measure tumor weight.

-

Assess lung metastasis by counting metastatic nodules.

-

Perform immunohistochemistry on tumor and lung tissues to analyze protein expression (e.g., p-SMAD2/3).

-

Analyze circulating tumor cell DNA from blood samples.

Protocol 2: Metastatic Osteosarcoma Model

This protocol is based on a study evaluating this compound in a pulmonary metastatic osteosarcoma model.[1]